N-(acenaphtho[1,2-d]thiazol-8-yl)-2,5-dichlorothiophene-3-carboxamide
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Overview
Description
N-(acenaphtho[1,2-d]thiazol-8-yl)-2,5-dichlorothiophene-3-carboxamide is a complex organic compound that features a unique combination of acenaphthoquinone, thiazole, and thiophene moieties
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), ritonavir (antiretroviral drug), abafungin (antifungal drug), bleomycine, and tiazofurin (antineoplastic drug) . These targets play crucial roles in various biological processes, including antimicrobial, antiviral, and antineoplastic activities.
Mode of Action
Thiazole derivatives are known to interact with their targets through various mechanisms, leading to changes in biological processes . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the thiazole ring to undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom , which could be key to its interaction with its targets.
Biochemical Pathways
Thiazole derivatives have been found to affect a wide range of biochemical pathways due to their diverse biological activities . For instance, thiazole derivatives can affect the synthesis of neurotransmitters such as acetylcholine , which plays a crucial role in the functioning of the nervous system.
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could influence the bioavailability of the compound.
Result of Action
Thiazole derivatives have been associated with a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(acenaphtho[1,2-d]thiazol-8-yl)-2,5-dichlorothiophene-3-carboxamide typically involves multicomponent reactions. One common method includes the condensation of acenaphthenequinone with thiazole derivatives under reflux conditions. The reaction is often catalyzed by green and recyclable magnetic nanocatalysts such as Fe3O4 NPs@GO@C4H8SO3H . The use of magnetic nanoparticles allows for easy separation of the catalyst and high yields of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar multicomponent reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(acenaphtho[1,2-d]thiazol-8-yl)-2,5-dichlorothiophene-3-carboxamide undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) to modify the thiazole or thiophene rings.
Substitution: Electrophilic and nucleophilic substitution reactions are common, particularly at the C-2 and C-5 positions of the thiazole ring.
Common Reagents and Conditions
Oxidation: N-bromosuccinimide (NBS) in DMF
Reduction: Sodium borohydride (NaBH4) in ethanol
Substitution: Various electrophiles and nucleophiles under acidic or basic conditions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield brominated derivatives, while reduction can produce hydrogenated thiazole or thiophene rings.
Scientific Research Applications
N-(acenaphtho[1,2-d]thiazol-8-yl)-2,5-dichlorothiophene-3-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of complex heterocyclic compounds and spirocyclic frameworks.
Medicine: Explored for its anticancer and cytotoxic properties, particularly against prostate cancer.
Industry: Utilized in the development of dyes, biocides, and chemical reaction accelerators.
Comparison with Similar Compounds
N-(acenaphtho[1,2-d]thiazol-8-yl)-2,5-dichlorothiophene-3-carboxamide can be compared with other similar compounds, such as:
Acenaphthoquinone derivatives: These compounds share the acenaphthoquinone moiety and are used in the synthesis of spirocyclic frameworks.
Thiazole derivatives: Compounds like 6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid arylidenehydrazides exhibit similar biological activities, including anticancer properties.
Thiophene derivatives: These compounds are known for their applications in materials science and organic electronics.
The uniqueness of this compound lies in its combination of acenaphthoquinone, thiazole, and thiophene moieties, which confer a diverse range of chemical reactivity and biological activity.
Properties
IUPAC Name |
N-acenaphthyleno[1,2-d][1,3]thiazol-8-yl-2,5-dichlorothiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H8Cl2N2OS2/c19-12-7-11(16(20)24-12)17(23)22-18-21-14-9-5-1-3-8-4-2-6-10(13(8)9)15(14)25-18/h1-7H,(H,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLJWFIOSMPUWLV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C4=C(C3=CC=C2)SC(=N4)NC(=O)C5=C(SC(=C5)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H8Cl2N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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